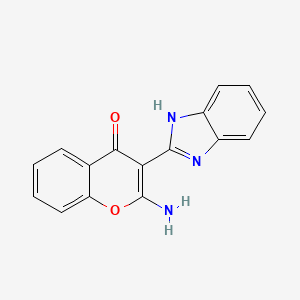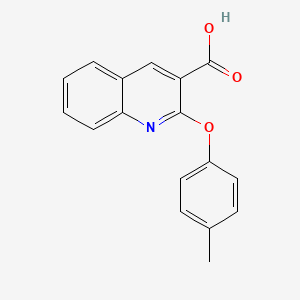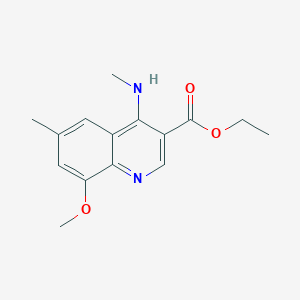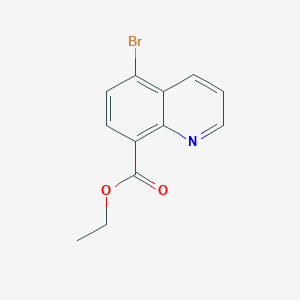![molecular formula C11H12Cl2N2S B11845588 2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] is a heterocyclic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by cyclization with α-halo ketones . The reaction conditions often include heating in a solvent such as DMF at elevated temperatures.
Industrial Production Methods
For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of cheap raw materials and solvent recovery techniques are employed to reduce costs. The process involves the use of 3-amino-2-methoxycarbonylthiophene as the main raw material, with subsequent steps involving phosphorus oxychloride and other reagents .
化学反応の分析
Types of Reactions
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antitumor agent.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .
類似化合物との比較
Similar Compounds
Similar compounds include other thieno[2,3-D]pyrimidine derivatives, such as:
- 2-Acyl-4,5,6-trialkyl-3-aminothieno[2,3-B]pyridines
- 7,8,9-Trimethylpyrido[3’,2’:4,5]thieno[3,2-D]pyrimidin-4-amine
Uniqueness
2’,4’-Dichloro-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] is unique due to its spiro structure, which imparts specific steric and electronic properties that can enhance its biological activity and selectivity compared to other similar compounds .
特性
分子式 |
C11H12Cl2N2S |
|---|---|
分子量 |
275.2 g/mol |
IUPAC名 |
2,4-dichlorospiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclohexane] |
InChI |
InChI=1S/C11H12Cl2N2S/c12-8-7-6-11(4-2-1-3-5-11)16-9(7)15-10(13)14-8/h1-6H2 |
InChIキー |
JOXLIRZWRXYACL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CC3=C(S2)N=C(N=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


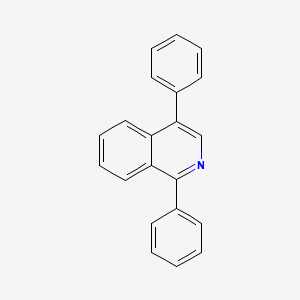
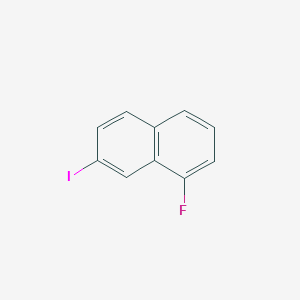
![3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11845522.png)


![(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11845547.png)
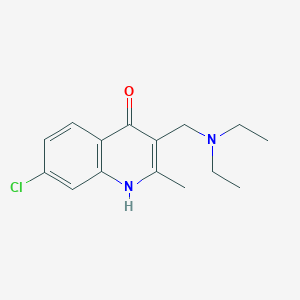
![Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11845560.png)
